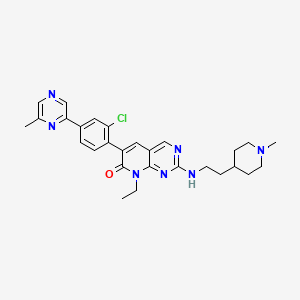

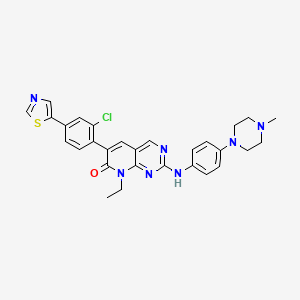

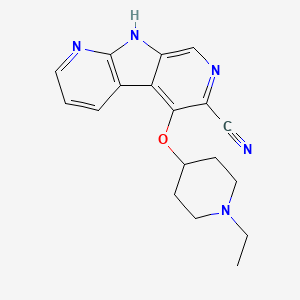

GDC-0425

Vue d'ensemble

Description

GDC-0425 est un inhibiteur de la chèque kinase 1 (Chk1) de petite taille, biodisponible par voie orale et hautement sélectif. Il a été étudié pour son potentiel à améliorer l'efficacité de la chimiothérapie dommageable à l'ADN en contournant l'arrêt du cycle cellulaire et les mécanismes de réparation du génome. Ce composé s'est montré prometteur dans les études précliniques et cliniques, en particulier en association avec la gemcitabine, pour le traitement des tumeurs solides réfractaires .

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.

Biology: Investigated for its role in modulating DNA damage response pathways and enhancing the efficacy of chemotherapeutic agents.

Medicine: Explored in clinical trials for the treatment of refractory solid tumors, particularly in combination with gemcitabine.

Industry: Potential applications in the development of new cancer therapies and as a research tool in drug discovery .

Mécanisme D'action

Target of Action

GDC-0425, also known as RG-7602, is a highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1) . Chk1 is a key regulator of the cell cycle in response to DNA damage .

Mode of Action

The mode of action of this compound involves the inhibition of Chk1, which potentiates DNA-damaging chemotherapy by overriding cell-cycle arrest and genome repair . This results in premature entry into mitosis, leading to mitotic catastrophe .

Biochemical Pathways

The biochemical pathway affected by this compound is the Chk1 pathway. By inhibiting Chk1, this compound abrogates the S and G2 checkpoints in the cell cycle . This allows cells to enter mitosis with DNA damage, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolic decyanation of this compound, which results in the release of cyanide and its subsequent conversion to systemic thiocyanate, was found to be a minor metabolic pathway . Preclinical studies supported that thiocyanate formation was unlikely to be a safety concern for patients receiving this compound .

Analyse Biochimique

Biochemical Properties

GDC-0425 plays a crucial role in biochemical reactions by inhibiting Chk1, a key regulator of the cell cycle. Chk1 is involved in the DNA damage response, where it helps to maintain genomic stability by arresting the cell cycle and allowing time for DNA repair. By inhibiting Chk1, this compound abrogates the S and G2 checkpoints, leading to premature entry into mitosis and mitotic catastrophe . This compound interacts with various biomolecules, including Chk1, phospho-CDK1/2 (pCDK1/2), and γH2AX, a marker of double-stranded DNA breaks .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reversing gemcitabine-induced cell-cycle arrest, enhancing the levels of γH2AX, and promoting mitotic catastrophe . This compound affects cell signaling pathways, gene expression, and cellular metabolism by overriding cell cycle arrest and driving cancer cells into mitosis with damaged DNA .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with Chk1, leading to the inhibition of this kinase. By inhibiting Chk1, this compound prevents the activation of downstream targets such as pCDK1/2 and γH2AX . This inhibition results in the abrogation of cell cycle checkpoints, allowing cells to enter mitosis with damaged DNA, ultimately leading to cell death . Additionally, this compound undergoes metabolic decyanation by cytochrome P450 enzymes, forming low levels of thiocyanate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 15-16 hours . Over time, this compound administration leads to the accumulation of γH2AX and pCDK1/2, indicating sustained DNA damage and cell cycle arrest . Long-term effects observed in in vitro and in vivo studies include manageable bone marrow suppression and partial tumor regression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The maximum tolerated dose of this compound was found to be 60 mg when administered approximately 24 hours after gemcitabine . At higher doses, dose-limiting toxicities such as thrombocytopenia, neutropenia, and increased alanine aminotransferase were observed . The combination of this compound with gemcitabine resulted in significant tumor regression in various animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidative decyanation by cytochrome P450 enzymes . This pathway results in the formation of thiocyanate, which is rapidly converted from cyanide . Although this pathway is a minor route of metabolism, it contributes to the overall metabolic profile of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and achieves maximum concentrations within 4 hours of dosing . The compound is distributed throughout the body, with significant accumulation in tumor tissues . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on the DNA damage response . The compound’s activity is directed to specific compartments through its interactions with Chk1 and other biomolecules involved in the cell cycle . This localization is crucial for its function in promoting mitotic catastrophe and cell death .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GDC-0425 implique plusieurs étapes, notamment la formation d'un système cyclique triazatricyclo et l'introduction d'un groupe nitrile. Les étapes clés impliquent généralement :

- Formation du système cyclique triazatricyclo par des réactions de cyclisation.

- Introduction du groupe nitrile par des réactions de substitution nucléophile.

- Purification finale et isolement du composé.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation de techniques de purification avancées pour garantir que le produit final répond à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions

GDC-0425 subit diverses réactions chimiques, notamment :

Oxydation : Catalysée par les enzymes du cytochrome P450, conduisant à la formation de métabolites.

Réduction : Impliquant la réduction de groupes fonctionnels au sein de la molécule.

Substitution : Réactions de substitution nucléophile, impliquant en particulier le groupe nitrile.

Réactifs et conditions courants

Oxydation : Enzymes du cytochrome P450, oxygène et cofacteurs.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux.

Substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits

Les principaux produits formés par ces réactions comprennent divers métabolites, tels que le thiocyanate, qui est formé par la décyanation métabolique de this compound .

Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la chèque kinase 1 et ses effets sur la régulation du cycle cellulaire.

Biologie : Investigé pour son rôle dans la modulation des voies de réponse aux dommages à l'ADN et l'amélioration de l'efficacité des agents chimiothérapeutiques.

Médecine : Exploré dans des essais cliniques pour le traitement des tumeurs solides réfractaires, en particulier en association avec la gemcitabine.

Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme outil de recherche dans la découverte de médicaments .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la chèque kinase 1 (Chk1), un régulateur clé du cycle cellulaire. En inhibant Chk1, this compound empêche l'activation des points de contrôle du cycle cellulaire, ce qui conduit à l'accumulation de dommages à l'ADN et à la mort cellulaire subséquente. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses présentant une activité p53 défectueuse, car ces cellules dépendent fortement de Chk1 pour leur survie .

Comparaison Avec Des Composés Similaires

Composés similaires

AZD7762 : Un autre inhibiteur de Chk1 avec des mécanismes d'action similaires.

LY2606368 : Un inhibiteur double de Chk1 et Chk2, offrant une inhibition plus large des points de contrôle du cycle cellulaire.

MK-8776 : Un inhibiteur sélectif de Chk1 avec une efficacité comparable dans les modèles précliniques.

Unicité de GDC-0425

This compound est unique en raison de sa forte sélectivité pour Chk1 et de sa capacité à améliorer l'efficacité des agents dommageables à l'ADN comme la gemcitabine. Son profil pharmacocinétique favorable et sa toxicité gérable en font un candidat prometteur pour un développement clinique plus poussé .

Propriétés

IUPAC Name |

3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLBMHDUXSICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627539-18-7 | |

| Record name | GDC-0425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0425 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

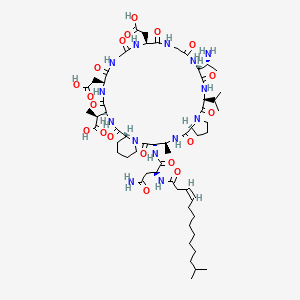

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

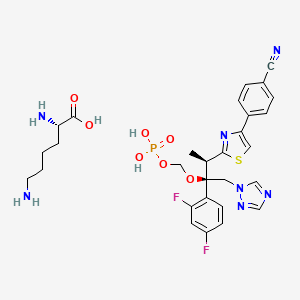

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)

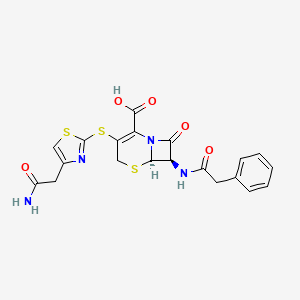

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)